molecular formula C20H24Cl2N4O3 B15100822 methyl 6-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate

methyl 6-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate

Cat. No.: B15100822
M. Wt: 439.3 g/mol
InChI Key: GYZHSRZZRYPDCV-UHFFFAOYSA-N
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Description

Methyl 6-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a dichlorophenyl group, an imidazopyridine core, and a hexanoate ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate typically involves multiple steps:

    Formation of the Imidazopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazopyridine ring.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Coupling with Hexanoate Ester: The final step involves the esterification of the intermediate with hexanoic acid or its derivatives under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 6-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Exploration of its properties for the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of methyl 6-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. Specific pathways involved may include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate
  • Methyl 6-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)pentanoate

Uniqueness

Methyl 6-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its longer hexanoate ester chain may influence its solubility, stability, and interaction with biological targets compared to similar compounds with shorter ester chains.

Properties

Molecular Formula

C20H24Cl2N4O3

Molecular Weight

439.3 g/mol

IUPAC Name

methyl 6-[[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]hexanoate

InChI

InChI=1S/C20H24Cl2N4O3/c1-29-16(27)8-3-2-4-10-23-20(28)26-11-9-15-18(25-12-24-15)19(26)13-6-5-7-14(21)17(13)22/h5-7,12,19H,2-4,8-11H2,1H3,(H,23,28)(H,24,25)

InChI Key

GYZHSRZZRYPDCV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCNC(=O)N1CCC2=C(C1C3=C(C(=CC=C3)Cl)Cl)N=CN2

Origin of Product

United States

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